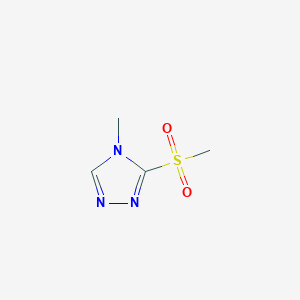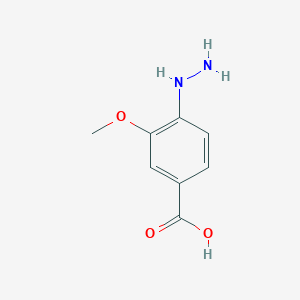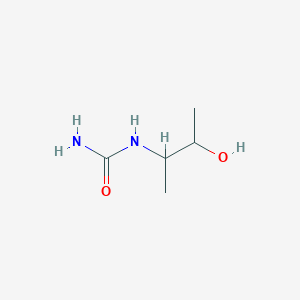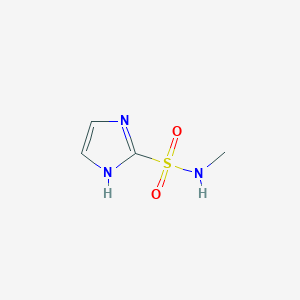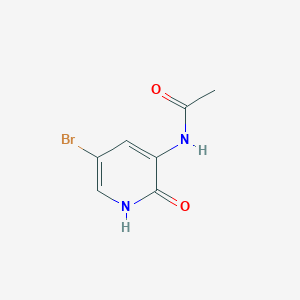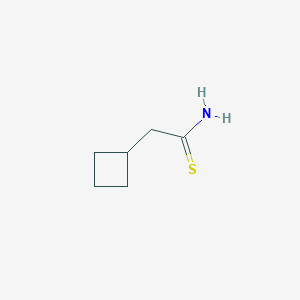
2-cyclobutylethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclobutylethanethioamide (2-CBEA) is an organosulfur compound that is widely used in scientific research. It is a versatile compound that is used in a variety of applications, including organic synthesis, drug design, and biochemistry. 2-CBEA has a wide range of biochemical and physiological effects, which makes it an attractive compound for further research.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of 2-cyclobutylethanethioamide can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.
Starting Materials
Cyclobutane, Ethylamine, Sulfur, Hydrogen chloride, Sodium hydroxide, Diethyl ether, Chloroacetyl chloride
Reaction
Step 1: Cyclobutane is reacted with sulfur and hydrogen chloride to form 1-chloro-2-cyclobutylethanethiol., Step 2: 1-chloro-2-cyclobutylethanethiol is reacted with ethylamine in the presence of sodium hydroxide to form 2-cyclobutylethanethioamide., Step 3: 2-cyclobutylethanethioamide is reacted with chloroacetyl chloride in the presence of diethyl ether to form 2-(2-chloroacetyl)cyclobutylthioacetamide, an intermediate compound., Step 4: 2-(2-chloroacetyl)cyclobutylthioacetamide is reacted with sodium hydroxide to form 2-cyclobutylethanethioamide, the final product.
Applications De Recherche Scientifique
2-cyclobutylethanethioamide has many applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in drug design, and as a probe in biochemistry. It is also used as an inhibitor of enzymes, as a ligand for proteins, and as a substrate for metabolic pathways. Additionally, 2-cyclobutylethanethioamide is used in the study of enzyme kinetics and in the study of molecular interactions.
Mécanisme D'action
The mechanism of action of 2-cyclobutylethanethioamide is not well understood. However, it is believed to act as an inhibitor of enzymes, as a ligand for proteins, and as a substrate for metabolic pathways. It is also thought to interact with proteins in the cell membrane, and to interact with other molecules in the cell. Additionally, it is thought to interact with receptors in the cell, and to modulate the activity of enzymes.
Effets Biochimiques Et Physiologiques
2-cyclobutylethanethioamide has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, to modulate the activity of proteins, and to modulate the activity of receptors. It has also been shown to affect the expression of genes, to modulate the activity of metabolic pathways, and to affect the structure and function of the cell membrane. Additionally, 2-cyclobutylethanethioamide has been shown to affect the metabolism of drugs, to modulate the activity of hormones, and to regulate the activity of signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyclobutylethanethioamide is a versatile compound that has many advantages for lab experiments. It is easy to synthesize and is readily available. Additionally, it is highly soluble in a variety of solvents, and is stable under a wide range of conditions. However, it is also important to note that 2-cyclobutylethanethioamide can be toxic in high concentrations, and should be handled with care.
Orientations Futures
2-cyclobutylethanethioamide has many potential applications in scientific research. It could be used in the study of enzyme kinetics, in the study of molecular interactions, and in the study of drug metabolism. Additionally, it could be used as a tool to study the structure and function of the cell membrane, and to study the regulation of signaling pathways. Finally, it could be used as an inhibitor of enzymes, as a ligand for proteins, and as a substrate for metabolic pathways.
Propriétés
IUPAC Name |
2-cyclobutylethanethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c7-6(8)4-5-2-1-3-5/h5H,1-4H2,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPWGVAELFEVMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutylethanethioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid](/img/structure/B6613512.png)



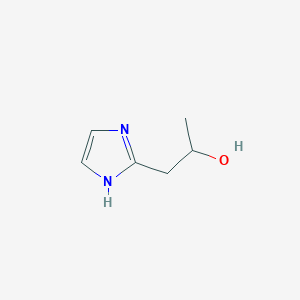
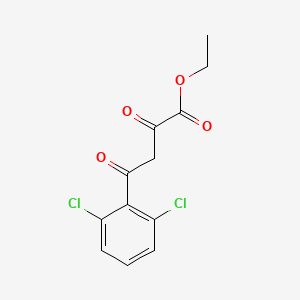


![7-[(octyloxy)methoxy]-3H-phenoxazin-3-one](/img/structure/B6613556.png)
